Tert-butyl (pyrazin-2-yl)methylcarbamate
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Overview
Description
tert-Butyl (pyrazin-2-ylmethyl)carbamate: is a chemical compound with the molecular formula C10H15N3O2. It is a carbamate derivative, which is often used as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl (pyrazin-2-ylmethyl)carbamate can be synthesized through various methods. One common method involves the reaction of pyrazin-2-ylmethanamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of tert-butyl (pyrazin-2-ylmethyl)carbamate often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (pyrazin-2-ylmethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield pyrazin-2-ylmethanamine and tert-butanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Hydrolysis: Pyrazin-2-ylmethanamine and tert-butanol.
Substitution: Various substituted pyrazin-2-ylmethanamine derivatives.
Scientific Research Applications
tert-Butyl (pyrazin-2-ylmethyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (pyrazin-2-ylmethyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine group from unwanted reactions during synthetic processes. The carbamate group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .
Comparison with Similar Compounds
tert-Butyl carbamate (C5H11NO2): Used as a protecting group for amines, similar to tert-butyl (pyrazin-2-ylmethyl)carbamate.
Benzyl carbamate (C8H9NO2): Another protecting group for amines, which can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used as a protecting group for amines, which can be removed with an amine base.
Uniqueness: tert-Butyl (pyrazin-2-ylmethyl)carbamate is unique due to its specific structure, which includes a pyrazine ring. This structure provides distinct reactivity and stability compared to other carbamate protecting groups .
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
tert-butyl N-(pyrazin-2-ylmethyl)carbamate |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-8-6-11-4-5-12-8/h4-6H,7H2,1-3H3,(H,13,14) |
InChI Key |
WCKWYIUYVUUQRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CN=C1 |
Origin of Product |
United States |
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